N-(2-aminoethyl)cyclohexanecarboxamide

概要

説明

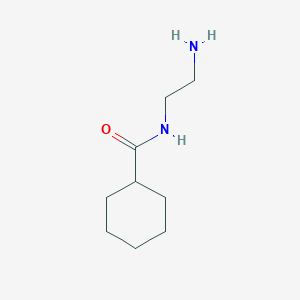

N-(2-aminoethyl)cyclohexanecarboxamide: is an organic compound with the molecular formula C₉H₁₈N₂O It is a derivative of cyclohexanecarboxamide, where an aminoethyl group is attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with ethylenediamine. The process can be summarized as follows:

- The active ester is then reacted with ethylenediamine under mild conditions to yield this compound.

Cyclohexanecarboxylic acid: is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

化学反応の分析

Types of Reactions: N-(2-aminoethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed:

Oxidation: Imines or nitriles.

Reduction: Secondary amines.

Substitution: Various substituted amides or amines.

科学的研究の応用

N-(2-aminoethyl)cyclohexanecarboxamide is a chemical compound featuring a cyclohexane structure, a carboxamide functional group, and an aminoethyl side chain. It has potential biological activities and applications in medicinal chemistry. Research suggests that N-(2-aminoethyl)cyclohexanecyclohexanecarboxamide has significant biological activity, especially in pharmacology.

Pharmaceutical Applications

- Scaffold for Drug Development this compound can serve as a scaffold for developing drugs that target pain.

Biological Activity

- Interaction Studies Interaction studies have shown that this compound binds with specific receptors and enzymes. These studies help researchers to understand its mechanism of action and potential therapeutic effects. For example, research into its interaction with TRPV channels has provided insight into its role in modulating pain responses.

Structural Features and Biological Activity of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide | Pyridine ring substitution | TRPV channel modulation |

| Y-27632 dihydrochloride | Aminoethyl group substitutions | Rho kinase inhibitor |

| (1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide | Sulfonyl group addition | Potential anti-cancer properties |

作用機序

The mechanism of action of N-(2-aminoethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors, modulating their activity. The compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

類似化合物との比較

N-(2-aminoethyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

N-(2-aminoethyl)benzamide: Similar structure but with a benzene ring instead of a cyclohexane ring.

N-(2-aminoethyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

N-(2-aminoethyl)cyclohexanecarboxylate: Similar structure but with an ester group instead of an amide group.

Uniqueness: The cyclohexane ring in this compound provides a unique steric and electronic environment, which can influence its reactivity and interaction with molecular targets. This makes it distinct from its analogs with different ring structures or functional groups.

生物活性

N-(2-aminoethyl)cyclohexanecarboxamide, also known as Y-27632, is a compound that has garnered significant attention for its biological activity, particularly in the context of Rho-associated protein kinase (ROCK) inhibition. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₉N₂O and features a cyclohexane ring, which contributes to its lipophilicity and interaction with biological targets. The compound acts primarily as a selective inhibitor of ROCK, which is involved in various cellular processes such as contraction, proliferation, and migration.

The primary mechanism by which this compound exerts its effects is through the inhibition of ROCK-I and ROCK-II kinases. This inhibition leads to:

- Reduction of stress fiber formation : By blocking ROCK activity, the compound prevents the assembly of actin stress fibers, which are crucial for maintaining cellular shape and motility .

- Alteration of cell signaling pathways : The compound modulates various signaling pathways associated with cell proliferation and survival, particularly in response to growth factors .

1. Inhibition of Cellular Processes

Research indicates that this compound significantly affects several cellular processes:

- Cell Migration : It inhibits the migration of smooth muscle cells and fibroblasts, making it a candidate for therapeutic applications in fibrosis and cancer metastasis .

- Proliferation : The compound has been shown to reduce cell proliferation in various cancer cell lines by inducing apoptosis and altering cell cycle progression .

2. Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Cardiovascular Diseases : Its ability to inhibit ROCK has implications for treating conditions like hypertension and heart failure by promoting vasodilation .

- Cancer Therapy : The compound's ability to inhibit tumor cell migration and invasion suggests it could be used as an adjunct therapy in cancer treatment .

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

- Ischemia/Reperfusion Injury : In a rat model, treatment with Y-27632 demonstrated protective effects against renal ischemia/reperfusion injury by reducing inflammation and fibrosis markers .

- Cancer Models : In xenograft models using human colon cancer cells, Y-27632 treatment resulted in significant tumor growth inhibition compared to controls, highlighting its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-aminoethyl)cyclobutanecarboxamide | C₇H₁₅ClN₂O | Smaller cyclic structure; may exhibit different activity |

| N-(2-aminoethyl)propionamide | C₅H₁₃ClN₂O | Linear structure; simpler interactions compared to cyclic |

| N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride | C₈H₁₉ClN₂O | Unique cyclopropane structure influencing interactions |

特性

IUPAC Name |

N-(2-aminoethyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h8H,1-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAZOUGPFRWASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515622 | |

| Record name | N-(2-Aminoethyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53673-07-7 | |

| Record name | N-(2-Aminoethyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。